molecular formula C11H18N2 B15287819 2,5-Diethyl-4-methylbenzene-1,3-diamine CAS No. 26601-63-8

2,5-Diethyl-4-methylbenzene-1,3-diamine

Cat. No.: B15287819
CAS No.: 26601-63-8
M. Wt: 178.27 g/mol
InChI Key: GCIGOEOZGOYSKS-UHFFFAOYSA-N
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Description

2,5-Diethyl-4-methylbenzene-1,3-diamine is an organic compound with the molecular formula C₁₁H₁₈N₂. It is a derivative of benzene, characterized by the presence of two ethyl groups, one methyl group, and two amino groups attached to the benzene ring. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Diethyl-4-methylbenzene-1,3-diamine can be synthesized through the reaction of aniline with 2,4-dinitro-3,5-diethyl toluene (DNT) under basic conditions. The reaction involves nucleophilic substitution, where the amino groups replace the nitro groups on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. The process may also include purification steps like distillation and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-Diethyl-4-methylbenzene-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted benzene derivatives .

Scientific Research Applications

2,5-Diethyl-4-methylbenzene-1,3-diamine has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,5-Diethyl-4-methylbenzene-1,3-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino groups on the benzene ring can form hydrogen bonds and other interactions with these targets, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of ethyl and methyl groups, which influence its chemical reactivity and interactions with other molecules. This unique structure makes it valuable for specific industrial and research applications .

Properties

CAS No.

26601-63-8

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

2,5-diethyl-4-methylbenzene-1,3-diamine

InChI

InChI=1S/C11H18N2/c1-4-8-6-10(12)9(5-2)11(13)7(8)3/h6H,4-5,12-13H2,1-3H3

InChI Key

GCIGOEOZGOYSKS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C(=C1C)N)CC)N

Origin of Product

United States

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